molecular formula C13H13NS B1266028 2-(Benzylthio)aniline CAS No. 6325-92-4

2-(Benzylthio)aniline

Cat. No. B1266028
CAS RN: 6325-92-4
M. Wt: 215.32 g/mol
InChI Key: YOLYJTSQMGIQOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Benzylthio)-N-{pyridinylmethylidene}anilines, closely related to 2-(Benzylthio)aniline, involves the reaction of S-benzyl ortho-aminothiophenol with 4-pyridine carboxaldehyde. This process is characterized by the utilization of NMR, IR and Raman spectroscopy, and mass spectrometry for characterization. The detailed structural and vibrational analysis highlights the complexity and precision required in synthesizing such compounds (Acosta-Ramírez et al., 2013).

Molecular Structure Analysis

The molecular structure of 2-(Benzylthio)aniline derivatives has been explored through various spectroscopic and computational methodologies. Studies have shown that the structural determination of these compounds can be accurately performed using density functional theory (DFT) calculations, which are in excellent agreement with experimental results from X-ray crystallography. This demonstrates the compound’s complex but well-defined molecular geometry (Acosta-Ramírez et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving 2-(Benzylthio)aniline derivatives, such as the regioselective mercuration of benzylideneanilines, highlight the compound's reactive nature and the potential for further chemical modifications. These reactions often result in products with distinct properties, underlining the versatility of 2-(Benzylthio)aniline as a precursor for various chemical syntheses (Chattopadhyay & Sinha, 1994).

Physical Properties Analysis

The physical properties of 2-(Benzylthio)aniline and its derivatives are crucial for understanding their behavior in different environments. Spectroscopic studies provide insights into the vibrational modes and molecular interactions within the compound, offering valuable information on its stability, reactivity, and potential applications in material science (Acosta-Ramírez et al., 2013).

Chemical Properties Analysis

Analyzing the chemical properties of 2-(Benzylthio)aniline involves examining its reactivity, particularly in forming complexes and undergoing substitution reactions. Such studies reveal the compound's ability to participate in diverse chemical processes, making it a valuable entity in organic synthesis and catalysis. The interplay of its structural elements with chemical reactivity underscores the compound's multifaceted nature and its utility in advanced chemical research (Chattopadhyay & Sinha, 1994).

Scientific Research Applications

Vibrational Spectra and Structural Analysis

2-(Benzylthio)-N-{pyridinylmethylidene}aniline, a derivative of 2-(Benzylthio)aniline, has been studied for its structure and vibrational spectra. This compound was prepared and characterized using various spectroscopic methods including NMR, IR, Raman spectroscopy, and mass spectrometry. Computational methodologies, such as density functional theory (DFT) using functionals B3LYP and B3PW91 along with basis sets LanZ2DZ and 6-31++G(d,p), were employed for structural and vibrational analysis. The application of scaling factors for IR and Raman frequency predictions showed excellent agreement with experimental values, indicating the compound's potential in spectroscopy and material sciences (Acosta-Ramírez et al., 2013).

Optical Probe Development

A highly sensitive and selective optical probe, 2,5-bis[2-(benzylthio)aniline]-croconaine (BAC), was synthesized for the detection of Hg2+. This probe could effectively recognize Hg2+ in the presence of various competing cations, demonstrating its potential as a convenient, selective, and fast detection method for mercury ions. This research highlights the role of 2-(Benzylthio)aniline derivatives in developing optical probes for environmental and analytical chemistry applications (Xu et al., 2018).

Organic Synthesis and Chemical Reactions

2-(Benzylthio)aniline and its derivatives have been extensively studied in organic synthesis. For instance, substituted 2-aminobiphenyls were prepared from arylhydrazines and anilines via radical arylation reactions under oxidative conditions. This methodology demonstrated high regioselectivities and was applicable to phenols under basic conditions. Such studies provide insights into the chemical reactivity and potential applications of 2-(Benzylthio)aniline in synthesizing complex organic molecules (Jasch et al., 2012).

Material Science and Photostability

In material science, 2-(Benzylthio)aniline derivatives have been explored for their potential in creating new organic non-linear optical crystals. These derivatives, when modified, have shown high second-harmonic generation (SHG) activities, indicating their usefulness in developing advanced materials with significant optical properties (Tsunekawa et al., 1990).

Catalysis and Chemical Engineering

The role of 2-(Benzylthio)aniline derivatives in catalysis has been recognized in various studies. For example, a complex of 2-(methylthio)aniline with palladium(II) was found to be an efficient catalyst for Suzuki-Miyaura C-C coupling in eco-friendly water. This study underscores the significance of such compounds in green chemistry and sustainable catalytic processes (Rao et al., 2014).

Safety And Hazards

“2-(Benzylthio)aniline” is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye damage . It is also suspected of causing genetic defects and cancer . It causes damage to organs (Blood) through prolonged or repeated exposure .

properties

IUPAC Name

2-benzylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLYJTSQMGIQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979294
Record name 2-(Benzylsulfanyl)aniline
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Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832862
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Benzylthio)aniline

CAS RN

6325-92-4
Record name 2-[(Phenylmethyl)thio]benzenamine
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Record name 2-(Benzylthio)aniline
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Record name 6325-92-4
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Record name 2-(Benzylsulfanyl)aniline
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Record name 2-(benzylthio)aniline
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Synthesis routes and methods

Procedure details

2-(amino)thiophenol and 2-(methylthio)aniline were purchased from Aldrich Chemical Company.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
K Bag, NK De, D Das, C Sinha - 1997 - nopr.niscpr.res.in
… The ligands were synthesized following the reported procedure" by the condensation of 2-benzylthio-aniline 1 with para-substituted benzaldehydes in ethanol. The mercuric chloride …
Number of citations: 3 nopr.niscpr.res.in
Z Xu, C Zhang, X Zheng, Z Li, S Xu - Optik, 2018 - Elsevier
A highly sensitive and selective optical probe, 2,5-bis[2-(benzylthio)aniline]-croconaine (BAC) for sensing of Hg 2+ was synthesized. The BAC can efficaciously recognize Hg 2+ with the …
Number of citations: 5 www.sciencedirect.com
M Kalita, T Bhattacharjee, P Gogoi, P Barman… - Polyhedron, 2013 - Elsevier
A series of new bichelated complexes of the formula [M(L) 2 ]·H 2 O were synthesized from the reaction of N-[(2-benzylthio)-phenyl] salicylaldimine (HL), 1, a new tridentate (O, N, S …
Number of citations: 58 www.sciencedirect.com
K Sarma, N Devi, D Sutradhar, B Sarma… - Journal of …, 2016 - Elsevier
This article documented synthesis of a Schiff base, E-2-(benzylthio)-N-{(2-methoxynaphthalene-1-yl)methylene}benzenamine (HL) by the treatment of 2-meyhoxynaphthaldehyde and 2-…
Number of citations: 13 www.sciencedirect.com
P Pattanayak, D Patra, CH Lin… - Journal of Chemical …, 2012 - journals.sagepub.com
The complex [CuL 2 (OClO 3 ) 2 ] [L=2-(benzylthio)aniline] has been synthesised and its crystal structure determined. It displays a one-electron reductive response at −0.38 V versus …
Number of citations: 7 journals.sagepub.com
P Pattanayak, JL Pratihar, D Patra, P Brandão… - Inorganica Chimica …, 2014 - Elsevier
Newly designed tridentate ligand, HL 1 derived from 2-(benzylthio)aniline and 2-hydroxy-1-naphthaldehyde, upon reaction with Cu(II), Ni(II) and Co(III) nitrate separately in methanol …
Number of citations: 43 www.sciencedirect.com
A Singh, HP Gogoi, P Barman… - Applied Organometallic …, 2022 - Wiley Online Library
A series of novel copper(II), nickel(II), zinc(II) and cobalt(II) Schiff base metal complexes were synthesized by the reaction of 2‐(benzylthio) aniline with pyrrole‐2‐carboxaldehyde and …
Number of citations: 17 onlinelibrary.wiley.com
P Pattanayak, JL Pratihar, D Patra, P Brandao, D Mal… - Polyhedron, 2013 - Elsevier
The newly designed multidentate ligand HL, derived from 2-(benzylthio)aniline and 2-hydroxy-5-methylbenzene-1,3-dialdehyde, upon reaction with Cu(II) perchlorate in methanol …
Number of citations: 21 www.sciencedirect.com
A Singh, P Barman, HP Gogoi - ChemistrySelect, 2022 - Wiley Online Library
Influence of Steric and Electronic Effects in Structure‐Activity Relationships of Schiff Base Ligands: Green Synthesis, Characterization, DFT/TD‐DFT Calculations, Molecular Docking …
A Mukherjee, R Mukherjee - 2011 - nopr.niscpr.res.in
Using a new N,O,S–potentially tridentate ligand (H 2 L), a mononuclear Ni II complex of composition (1) has been synthesized. The structure of the complex has been elucidated in the …
Number of citations: 32 nopr.niscpr.res.in

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